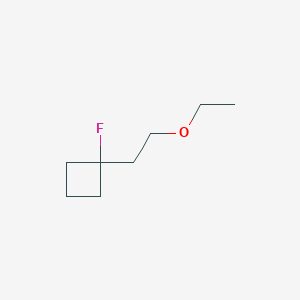

1-(2-Ethoxyethyl)-1-fluorocyclobutane

Description

Structure

3D Structure

Properties

CAS No. |

123299-15-0 |

|---|---|

Molecular Formula |

C8H15FO |

Molecular Weight |

146.2 g/mol |

IUPAC Name |

1-(2-ethoxyethyl)-1-fluorocyclobutane |

InChI |

InChI=1S/C8H15FO/c1-2-10-7-6-8(9)4-3-5-8/h2-7H2,1H3 |

InChI Key |

FMTHIMWHLCPPEA-UHFFFAOYSA-N |

SMILES |

CCOCCC1(CCC1)F |

Canonical SMILES |

CCOCCC1(CCC1)F |

Synonyms |

Cyclobutane, 1-(2-ethoxyethyl)-1-fluoro- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-ethoxyethyl)-1-fluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and characterization of the novel compound, 1-(2-ethoxyethyl)-1-fluorocyclobutane. Due to the absence of specific literature for this exact molecule, this document outlines a robust and chemically sound hypothetical pathway for its creation and analysis. The methodologies and expected data are derived from established organic chemistry principles and data from closely related analogues.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The cyclobutane motif is a valuable scaffold in drug design, offering a rigid three-dimensional structure. The combination of these features in this compound makes it a promising candidate for further investigation in various research and development pipelines. This guide details a proposed two-step synthesis and the analytical techniques for its characterization.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence, commencing with the synthesis of the precursor alcohol, 1-(2-ethoxyethyl)cyclobutanol, followed by a deoxyfluorination reaction.

Step 1: Synthesis of 1-(2-ethoxyethyl)cyclobutanol

The precursor alcohol can be synthesized via a Grignard reaction between cyclobutanone and 2-ethoxyethylmagnesium bromide. The Grignard reagent is prepared from 1-bromo-2-ethoxyethane and magnesium metal.

Reaction Scheme:

Step 2: Synthesis of this compound

The tertiary alcohol, 1-(2-ethoxyethyl)cyclobutanol, can be converted to the target fluoroalkane using a deoxyfluorinating agent. Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) is a suitable reagent for this transformation, known for its thermal stability and effectiveness in fluorinating tertiary alcohols.

Reaction Scheme:

Experimental Protocols

Synthesis of 1-(2-ethoxyethyl)cyclobutanol

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

1-Bromo-2-ethoxyethane

-

Anhydrous tetrahydrofuran (THF)

-

Cyclobutanone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine.

-

A solution of 1-bromo-2-ethoxyethane in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction.

-

Once the reaction is initiated, the remaining solution of 1-bromo-2-ethoxyethane is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

A solution of cyclobutanone in anhydrous THF is added dropwise.

-

The reaction is stirred at room temperature for 3 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 1-(2-ethoxyethyl)cyclobutanol.

Synthesis of this compound

Materials:

-

1-(2-ethoxyethyl)cyclobutanol

-

Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 1-(2-ethoxyethyl)cyclobutanol in anhydrous DCM is prepared in a flame-dried flask under a nitrogen atmosphere and cooled to -78 °C.

-

Deoxofluor is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm slowly to room temperature and stirred for 12 hours.

-

The reaction is carefully quenched by the addition of a saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Predicted Characterization Data

The following tables summarize the predicted analytical data for this compound based on its structure and data from analogous compounds.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H NMR | 3.55 | t | J = 7.0 | -O-CH ₂-CH₂- |

| 3.40 | q | J = 7.0 | -O-CH ₂-CH₃ | |

| 2.20 - 2.40 | m | Cyclobutane-CH ₂ | ||

| 1.90 - 2.10 | m | Cyclobutane-CH ₂ | ||

| 1.95 | t | J = 7.0 | -CH₂-CH ₂-CF | |

| 1.15 | t | J = 7.0 | -O-CH₂-CH ₃ | |

| ¹³C NMR | 95.0 | d | ¹JCF ≈ 240 | C -F |

| 66.5 | s | -O-C H₂-CH₂- | ||

| 66.0 | s | -O-C H₂-CH₃ | ||

| 38.0 | d | ²JCF ≈ 20 | -CH₂-C H₂-CF | |

| 32.0 | d | ²JCF ≈ 20 | Cyclobutane-C H₂ | |

| 15.0 | s | -O-CH₂-C H₃ | ||

| 13.0 | d | ³JCF ≈ 5 | Cyclobutane-C H₂ | |

| ¹⁹F NMR | -140 to -160 | m | C-F |

Table 2: Predicted Mass Spectrometry Data

| Technique | Predicted m/z | Interpretation |

| GC-MS (EI) | [M]+•, [M-F]+, [M-CH₂CH₂OEt]+ | Molecular ion and major fragments |

| HRMS (ESI) | [M+H]+, [M+Na]+ | Accurate mass for molecular formula confirmation |

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the relationship between the characterization techniques.

Caption: Proposed two-step synthesis of this compound.

Caption: Analytical workflow for the characterization of the final product.

In-Depth Technical Guide: Physicochemical Properties of 1-(2-ethoxyethyl)-1-fluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview of the predicted physicochemical properties of 1-(2-ethoxyethyl)-1-fluorocyclobutane. Due to the absence of experimentally determined data in publicly available literature, the quantitative values presented herein are derived from computational predictions. Standardized experimental protocols for the determination of these properties are provided for researchers who may wish to verify these predictions.

Introduction

This compound is a novel organic molecule with potential applications in medicinal chemistry and materials science. Its unique structural features, including a strained cyclobutane ring, a flexible ethoxyethyl side chain, and a fluorine atom, are expected to confer distinct physicochemical properties that can influence its biological activity, metabolic stability, and material characteristics. This guide summarizes the predicted core physicochemical properties of this compound and provides detailed experimental protocols for their empirical determination.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been estimated using various computational models. The Simplified Molecular Input Line Entry System (SMILES) string for this compound is CCOCCC1(F)CCC1 . The following tables summarize the predicted values from multiple reputable online prediction tools. It is important to note that these are in silico estimations and may differ from experimental values.

Table 1: Predicted Lipophilicity and Solubility

| Parameter | Predicted Value (Tool 1) | Predicted Value (Tool 2) |

| LogP (Octanol-Water Partition Coefficient) | 2.1 | 2.3 |

| Aqueous Solubility (LogS) | -2.5 | -2.8 |

Table 2: Predicted Ionization Properties

| Parameter | Predicted Value |

| pKa (Acidic) | No acidic pKa predicted in the physiological pH range. |

| pKa (Basic) | No basic pKa predicted in the physiological pH range. |

Table 3: Predicted Physical Properties

| Parameter | Predicted Value (Tool 1) | Predicted Value (Tool 2) |

| Boiling Point (°C) | 185 | 192 |

| Melting Point (°C) | -25 | -30 |

Experimental Protocols for Physicochemical Property Determination

For the empirical validation of the predicted values, the following standard experimental protocols, based on OECD and EPA guidelines, are recommended.[1][2]

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug discovery for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Recommended Method: OECD Guideline 107 - Shake Flask Method

-

Preparation of Solutions: Prepare a stock solution of this compound in n-octanol. The n-octanol and water used must be mutually saturated before the experiment.

-

Partitioning: A known volume of the n-octanol stock solution is mixed with a known volume of water in a vessel. The mixture is then agitated until equilibrium is reached. The temperature should be maintained at a constant value, typically 25 °C.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

-

Quantification: The concentration of the test substance in both the n-octanol and water phases is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability and formulation.

Recommended Method: OECD Guideline 105 - Flask Method [3][4][5][6][7]

-

Equilibration: An excess amount of this compound is added to a flask containing a known volume of water.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).

-

Phase Separation: The undissolved solid is removed by centrifugation or filtration.

-

Quantification: The concentration of the dissolved substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV, GC-MS).

-

Calculation: The aqueous solubility is expressed in units of mass per volume (e.g., g/L or mg/mL).

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For compounds with ionizable groups, pKa influences solubility, lipophilicity, and receptor binding. Based on computational predictions, this compound is not expected to have an ionizable center in the typical aqueous pH range. However, experimental verification is prudent.

Recommended Method: Potentiometric Titration

-

Solution Preparation: A solution of the test compound is prepared in water or a co-solvent system if the aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Recommended Method: OECD Guideline 103 - Ebulliometer Method [8][9][10][11]

-

Apparatus: An ebulliometer, an apparatus designed for the precise measurement of boiling points, is used.

-

Procedure: A sample of the liquid is placed in the ebulliometer and heated. The temperature of the boiling liquid and its vapor are measured simultaneously under equilibrium conditions at a known pressure.

-

Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Determination of Melting Point

The melting point is the temperature at which a substance changes state from solid to liquid.

Recommended Method: OECD Guideline 102 - Capillary Method [12][13][14][15][16]

-

Sample Preparation: A small amount of the solid substance is packed into a capillary tube.

-

Heating: The capillary tube is placed in a heated block or bath. The temperature is gradually increased.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded. This range is reported as the melting point.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Workflow for LogP Determination by the Shake Flask Method.

Caption: Workflow for Aqueous Solubility Determination by the Flask Method.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. epa.gov [epa.gov]

- 3. oecd.org [oecd.org]

- 4. filab.fr [filab.fr]

- 5. laboratuar.com [laboratuar.com]

- 6. Water Solubility | Scymaris [scymaris.com]

- 7. oecd.org [oecd.org]

- 8. books.google.cn [books.google.cn]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. acri.gov.tw [acri.gov.tw]

- 13. laboratuar.com [laboratuar.com]

- 14. Guideline for the Testing of Chemicals: Melting Point/Melting Range | Standards Incorporated by Reference (SIBR) [sibr.nist.gov]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

An In-depth Technical Guide to 1-(2-ethoxyethyl)-1-fluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identifiers and Physicochemical Properties

Due to the novelty of 1-(2-ethoxyethyl)-1-fluorocyclobutane, its identifiers and physicochemical properties have been estimated using computational tools and comparison with structurally analogous compounds.

Table 1: Predicted Identifiers for this compound

| Identifier | Value |

| CAS Number | Not Assigned |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₅FO |

| Molecular Weight | 146.20 g/mol |

| Canonical SMILES | CCOCC1(F)CCC1 |

| InChI | InChI=1S/C8H15FO/c1-2-10-6-5-8(9)3-4-7-8/h2-7H2,1H3 |

| InChIKey | Predicted: BZDYVFPPMDMECO-UHFFFAOYSA-N |

Table 2: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Notes and Analog Data |

| Boiling Point | 160-180 °C | Based on analogs such as ethylcyclobutane (Boiling Point: ~71 °C) and considering the increase due to the ethoxyethyl group and fluorine atom. |

| Density | 0.95 - 1.05 g/cm³ | Estimated based on the densities of similar acyclic ethers and fluorinated hydrocarbons. |

| LogP | 1.5 - 2.5 | Calculated using online predictive tools. The ethoxy group increases lipophilicity, while the fluorine has a more complex effect. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents. | Expected behavior for a small, fluorinated ether. |

| Polar Surface Area | ~20 Ų | Calculated using online predictive tools. |

| Refractive Index | ~1.41 - 1.43 | Estimated based on related cycloalkanes and ethers. |

Proposed Synthetic Pathway and Experimental Protocols

A plausible and efficient two-step synthetic route to this compound is proposed, commencing from commercially available starting materials. The key steps involve a Grignard reaction to construct the carbon skeleton and a subsequent deoxyfluorination of the resulting tertiary alcohol.

Logical Workflow for the Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1-(2-ethoxyethyl)cyclobutan-1-ol

This procedure is based on the well-established Grignard reaction with ketones.[1][2][3]

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromoethoxyethane (1.1 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle heating. After the initial exothermic reaction subsides, the mixture is stirred until most of the magnesium has been consumed.

-

Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-ethoxyethyl)cyclobutan-1-ol.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure tertiary alcohol.

Step 2: Deoxyfluorination of 1-(2-ethoxyethyl)cyclobutan-1-ol

This procedure utilizes a modern deoxyfluorinating agent, Deoxo-Fluor®, which is known to be effective for tertiary alcohols.[4][5][6]

-

Reaction Setup: In a dry, nitrogen-flushed flask, dissolve the purified 1-(2-ethoxyethyl)cyclobutan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Deoxo-Fluor®: Slowly add Deoxo-Fluor® (1.2 eq) to the cooled solution.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final product, this compound.

Relevance in Drug Discovery and Medicinal Chemistry

The unique combination of a fluorocyclobutane core and an ethoxyethyl side chain in this compound suggests its potential as a valuable building block in drug discovery.

Significance of the Fluorocyclobutane Moiety

The incorporation of a cyclobutane ring into drug candidates can confer several advantageous properties.[7] The three-dimensional and puckered nature of the cyclobutane scaffold can improve metabolic stability, reduce planarity, and allow for precise orientation of pharmacophoric groups.[7]

The introduction of a fluorine atom can further enhance a molecule's pharmacokinetic and physicochemical properties.[8] Fluorine's high electronegativity can modulate the acidity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[8] In the context of a cyclobutane ring, fluorine substitution can influence the ring's conformation and lipophilicity.[9][10]

Potential Role of the Ethoxyethyl Group

The ethoxyethyl group is a common motif in medicinal chemistry. Its ether linkage can act as a hydrogen bond acceptor, potentially improving interactions with biological targets. The ethyl group can provide a degree of lipophilicity, which can be crucial for membrane permeability and oral bioavailability. The flexibility of the ethoxyethyl chain allows it to adopt various conformations to fit into binding pockets.

Hypothetical Signaling Pathway Interaction

Given the properties of its constituent parts, this compound could serve as a scaffold for molecules targeting enzymes or receptors with specific hydrophobic and hydrogen-bonding pockets. For instance, it could be a fragment for designing inhibitors of kinases or proteases, where the fluorocyclobutane provides a rigid, metabolically stable anchor, and the ethoxyethyl tail can be modified to optimize interactions within the binding site.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. What is the reaction of epoxide with Grignard reagent? [vedantu.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of 1-(2-ethoxyethyl)-1-fluorocyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and analytical methodologies for the novel compound 1-(2-ethoxyethyl)-1-fluorocyclobutane. Due to the absence of publicly available experimental data for this specific molecule, this document presents predicted spectroscopic values based on structural analogy and established principles of chemical analysis. Detailed, generalized experimental protocols for data acquisition are provided, alongside a logical workflow for structural confirmation.

Predicted Spectroscopic Data

The following tables outline the anticipated spectroscopic characteristics of this compound. These predictions are derived from the analysis of its constituent functional groups and by drawing comparisons with structurally similar compounds, such as 1-fluoro-1-(2-methoxyethyl)cyclobutane. The primary spectral differences from its methoxy analog are expected to arise from the presence of the additional ethyl group in the ethoxy moiety.

Table 1: Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cyclobutane CH₂ | 2.0 - 2.5 | m | 4H |

| Cyclobutane CH₂ | 1.7 - 2.0 | m | 2H |

| -O-CH₂ -CH₃ | 3.5 - 3.7 | q | 2H |

| -CH₂ -CH₂-O- | 3.4 - 3.6 | t | 2H |

| -CH₂-CH₂ -O- | 1.9 - 2.1 | t | 2H |

| -O-CH₂-CH₃ | 1.1 - 1.3 | t | 3H |

Table 2: Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C -F (Cyclobutane) | 90 - 100 | d, ¹JCF ≈ 200-250 Hz |

| C H₂ (Cyclobutane) | 30 - 40 | d, ²JCF ≈ 15-25 Hz |

| C H₂ (Cyclobutane) | 10 - 20 | t, ³JCF ≈ 2-5 Hz |

| -O-C H₂-CH₃ | 65 - 75 | s |

| -C H₂-CH₂-O- | 58 - 68 | s |

| -CH₂-C H₂-O- | 35 - 45 | d, ³JCF ≈ 5-10 Hz |

| -O-CH₂-C H₃ | 14 - 16 | s |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | 2850 - 3000 | Strong |

| C-O (Ether) | 1050 - 1150 | Strong |

| C-F | 1000 - 1100 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion Type | Predicted m/z | Notes |

| [M]⁺ | 146.11 | Molecular Ion |

| [M - C₂H₅O]⁺ | 101.08 | Loss of the ethoxy group |

| [M - C₄H₈F]⁺ | 73.06 | Loss of the fluorocyclobutane radical |

| [C₄H₈F]⁺ | 75.06 | Fluorocyclobutane cation |

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data for a liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) within an NMR tube.

-

¹H NMR Acquisition: Obtain the spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and the co-addition of 16 scans.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024) and a longer relaxation delay (e.g., 5 seconds) are typically required to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Utilize a fluorine-observe probe with a standard pulse-acquire sequence.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, create a thin film by placing a small drop between two salt plates (NaCl or KBr). Alternatively, for instruments equipped with an Attenuated Total Reflectance (ATR) accessory, place a drop directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum should be acquired first and subsequently subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile analyte, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. Inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) into the GC system.

-

Ionization: Electron Impact (EI) ionization at 70 eV is a standard technique that generates reproducible fragmentation patterns aiding in structural elucidation.

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and their relative abundances are recorded.

Analytical Workflow

The logical progression from a purified compound to its structural confirmation via spectroscopic methods is illustrated in the following workflow diagram.

Caption: Workflow for Spectroscopic Analysis and Structure Confirmation.

The Ascendant Trajectory of Fluorinated Cyclobutane Derivatives in Drug Discovery: A Technical Guide to Their Biological Activities

For Immediate Release

[City, State] – November 1, 2025 – In the relentless pursuit of novel therapeutic agents, the unique structural and physicochemical properties of fluorinated cyclobutane derivatives are positioning them as a compelling class of molecules for drug discovery. This technical guide delves into the burgeoning research on their biological activities, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential in oncology, virology, and enzyme inhibition. The strategic incorporation of fluorine into the cyclobutane scaffold has been shown to significantly influence molecular properties such as lipophilicity and metabolic stability, thereby enhancing their drug-like characteristics.

Anticancer Potential: Targeting Cellular Proliferation

Recent studies have highlighted the promising anticancer activities of fluorinated cyclobutane derivatives. A notable example is a trifluoromethyl-cyclobutane analogue of the antihistamine Buclizine, which has demonstrated significant cytostatic effects against the MCF-7 human breast cancer cell line.[1][2] This analogue exhibited a micromolar inhibition of cancer cell proliferation, underscoring the potential of this scaffold in developing new oncologic therapies.

Quantitative Anticancer Activity Data

| Compound | Cell Line | Assay Type | IC50 (µM) | EC50 (µM) | Reference |

| CF3-cyclobutane analogue of Buclizine | MCF-7 | Resazurin Reduction | 102 | - | [1][2] |

| CF3-cyclobutane analogue of Buclizine | MCF-7 | Fluorescence Imaging (Lipid Droplet Formation) | - | 15 | [1][2] |

Enzyme Inhibition: A New Frontier for Targeted Therapies

Fluorinated cyclobutane derivatives have emerged as potent enzyme inhibitors, with particular promise in the modulation of kinase activity. A significant breakthrough in this area is the development of cyclobutane and methylcyclobutane derivatives as inhibitors of Janus kinases (JAKs).[3] The JAK-STAT signaling pathway is a critical mediator of immune responses and cell growth, and its dysregulation is implicated in a variety of diseases, including inflammatory conditions, autoimmune disorders, and cancer.[4][5][6][7]

The inhibition of JAK enzymes by these novel fluorinated cyclobutane compounds presents a promising therapeutic strategy. A patent detailing these derivatives provides substantial evidence of their potent inhibitory activity in in-vitro assays.

Quantitative Enzyme Inhibition Data

| Compound Class | Target Enzyme | Assay Type | IC50 (nM) | Reference |

| Cyclobutane and Methylcyclobutane Derivatives | Janus Kinase (JAK) | In-vitro Kinase Assay | Varies by specific compound | [3] |

Antiviral Research: An Area Ripe for Exploration

While the anticancer and enzyme inhibitory activities of fluorinated cyclobutane derivatives are gaining significant attention, their potential as antiviral agents remains a less explored but highly promising field. The unique properties conferred by fluorine, such as enhanced metabolic stability and binding affinity, are desirable attributes for antiviral drug candidates. Further research into the antiviral screening of diverse libraries of fluorinated cyclobutane derivatives is warranted to uncover their potential in combating viral infections.

Experimental Methodologies

This section provides a detailed overview of the key experimental protocols utilized in the assessment of the biological activities of fluorinated cyclobutane derivatives.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][5][6]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated cyclobutane derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the desired incubation period (typically 24-72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[8]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[1][7]

Protocol:

-

Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Prepare serial dilutions of the fluorinated cyclobutane derivative and incubate with a known titer of the virus for a specific period (e.g., 1 hour) to allow the compound to interact with the virus.

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Enzyme Inhibition Assay: In-vitro Janus Kinase (JAK) Inhibition

This protocol is adapted from a patent describing the evaluation of cyclobutane derivatives as JAK inhibitors.[3]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the JAK enzyme, ATP, and a peptide substrate in a suitable buffer (e.g., 50 mM Tris pH 7.8, 100 mM NaCl, 5 mM DTT, and 0.1 mg/mL BSA).[3]

-

Compound Addition: Add the fluorinated cyclobutane derivatives at various concentrations to the reaction mixture.

-

Incubation: Incubate the reaction at room temperature for 1 hour.[3]

-

Reaction Termination and Detection: Stop the reaction by adding EDTA. The amount of phosphorylated substrate is then quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or an antibody-based detection system (e.g., Eu-Py20).[3]

-

Data Analysis: Determine the percentage of enzyme inhibition for each compound concentration and calculate the IC50 value.

Signaling Pathway and Workflow Diagrams

Visual representations of the experimental workflow and the targeted signaling pathway provide a clearer understanding of the methodologies and mechanisms of action.

Caption: General workflow for screening the biological activities of fluorinated cyclobutane derivatives.

Caption: Inhibition of the JAK-STAT signaling pathway by a fluorinated cyclobutane derivative.

References

- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JAK-STAT Signalling Pathway | PPTX [slideshare.net]

A Comprehensive Guide to the Synthetic Routes for Substituted Cyclobutanes

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, is a valuable structural component in medicinal chemistry and materials science. Its inherent ring strain and unique three-dimensional geometry offer opportunities for novel molecular designs with desirable physicochemical and biological properties. This in-depth technical guide provides a comprehensive review of the core synthetic strategies for constructing substituted cyclobutanes, with a focus on practical methodologies and quantitative data to aid in the selection and implementation of these powerful synthetic tools.

[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition, the formal union of two doubly bonded systems to form a four-membered ring, stands as the most versatile and widely employed method for synthesizing cyclobutane derivatives. This strategy can be broadly categorized into photochemical, thermal, and metal-catalyzed approaches.

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutanes, often proceeding with high levels of stereoselectivity. These reactions are typically initiated by the photoexcitation of an enone or a related chromophore, which then reacts with an alkene.

Mechanism of Enone-Alkene [2+2] Photocycloaddition:

The reaction generally proceeds through the formation of an excited triplet state of the enone, which then interacts with the ground-state alkene to form a diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product.

Figure 1: Mechanism of Photochemical [2+2] Cycloaddition.

Quantitative Data for Photochemical [2+2] Cycloadditions:

| Entry | Enone | Alkene | Catalyst/Conditions | Yield (%) | dr | ee (%) | Reference |

| 1 | Cyclohexenone | Ethylene | Acetone, hv (350 nm) | 85 | - | - | [1] |

| 2 | 2-Quinolone | Methyl Acrylate | Chiral Thioxanthone, hv (419 nm) | 92 | >20:1 | 95 | [2] |

| 3 | Chalcone | Styrene | Ru(bpy)3Cl2, Chiral Lewis Acid, hv | 88 | >20:1 | 98 | [3] |

Detailed Experimental Protocol: Enantioselective [2+2] Photocycloaddition of 2(1H)-Quinolone with Methyl Acrylate [2]

To a solution of 2(1H)-quinolone (0.1 mmol) and the chiral thioxanthone catalyst (10 mol%) in dichloromethane (2.0 mL) in a screw-capped vial was added methyl acrylate (0.5 mmol). The mixture was degassed by bubbling with argon for 15 minutes. The vial was then sealed and irradiated with a 419 nm LED lamp at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (hexanes/ethyl acetate = 10:1) to afford the desired cyclobutane product.

Thermal [2+2] Cycloadditions

While most thermal [2+2] cycloadditions are symmetry-forbidden, certain classes of molecules, most notably ketenes and their derivatives, readily undergo these reactions. The cycloaddition of ketenes with alkenes provides a powerful and often highly stereospecific route to cyclobutanones.

Mechanism of Ketene-Alkene [2+2] Cycloaddition:

The reaction is believed to proceed through a concerted [π2s + π2a] cycloaddition, where the alkene approaches the ketene in a suprafacial manner and the ketene participates in an antarafacial fashion. This geometric constraint often leads to high stereoselectivity.

Figure 2: Workflow for Thermal Ketene Cycloaddition.

Quantitative Data for Thermal [2+2] Cycloadditions:

| Entry | Ketene Precursor | Alkene | Conditions | Yield (%) | dr | Reference |

| 1 | Dichloroketene | Cyclopentadiene | Toluene, 110 °C | 95 | >20:1 | [4] |

| 2 | Phenylacetyl chloride | (Z)-Cyclooctene | Et3N, Toluene, 80 °C | 82 | >20:1 (cis) | [5] |

| 3 | Propionyl chloride | Styrene | Et3N, CH2Cl2, 0 °C to rt | 75 | 3:1 | [4] |

Detailed Experimental Protocol: Diastereoselective [2+2] Cycloaddition of Dichloroketene with Cyclopentadiene [4]

To a stirred solution of freshly distilled cyclopentadiene (1.0 equiv) in anhydrous diethyl ether (0.5 M) at 0 °C under an argon atmosphere was added dropwise a solution of trichloroacetyl chloride (1.2 equiv) in diethyl ether. Activated zinc dust (1.5 equiv) was then added portion-wise over 30 minutes. The reaction mixture was stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction was quenched by the slow addition of saturated aqueous sodium bicarbonate. The mixture was filtered through a pad of Celite, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the dichlorocyclobutanone adduct.

Metal-Catalyzed [2+2] Cycloadditions

Transition metal catalysts can mediate [2+2] cycloadditions that are otherwise difficult to achieve. These reactions often proceed under mild conditions and can be rendered enantioselective through the use of chiral ligands. Intramolecular variants are particularly powerful for the construction of complex polycyclic systems.

Mechanism of Rhodium-Catalyzed Intramolecular [2+2] Cycloaddition of 1,6-Enynes:

The catalytic cycle typically involves the coordination of the rhodium catalyst to the enyne, followed by oxidative cyclization to form a rhodacyclopentene intermediate. Subsequent reductive elimination furnishes the bicyclic cyclobutane product and regenerates the active catalyst.

References

- 1. Vinylcyclopropane rearrangement - Wikiwand [wikiwand.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

1-(2-ethoxyethyl)-1-fluorocyclobutane: A Technical Whitepaper on its Potential Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental data for 1-(2-ethoxyethyl)-1-fluorocyclobutane has been identified in publicly available literature. This document, therefore, presents a theoretical analysis of its potential mechanism of action based on established principles of medicinal chemistry and the known properties of its structural components: the fluorinated cyclobutane motif and the ethoxyethyl group.

Introduction

The strategic incorporation of small, strained ring systems and fluorine atoms is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's physicochemical and pharmacokinetic properties, ultimately impacting its biological activity. This compound is a novel chemical entity that combines a fluorinated cyclobutane scaffold with a flexible ethoxyethyl side chain. While the specific biological targets and mechanism of action for this compound are yet to be determined, an in-depth analysis of its structural features provides a framework for predicting its potential pharmacological behavior.

The cyclobutane ring, a four-membered carbocycle, offers a unique three-dimensional geometry that can serve as a versatile scaffold in drug design.[1] Its puckered conformation can be exploited to orient substituents in precise spatial arrangements, facilitating optimal interactions with biological targets. Furthermore, the introduction of a fluorine atom can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability.[2][3][4] The ethoxyethyl group, on the other hand, introduces a degree of conformational flexibility and potential hydrogen bond accepting capabilities.

This whitepaper will explore the potential mechanism of action of this compound by dissecting the contributions of its key structural motifs. We will delve into the anticipated effects on physicochemical properties, potential roles as a bioisostere, and the implications for target binding and metabolic fate.

The Fluorinated Cyclobutane Core: A Hub of Physicochemical Modulation

The 1-fluorocyclobutane core is arguably the most influential component of the molecule in dictating its drug-like properties. Both the cyclobutane ring and the fluorine atom contribute significantly to its overall profile.

The Cyclobutane Motif: More Than Just a Spacer

The cyclobutane ring is increasingly utilized in medicinal chemistry to impart favorable characteristics to drug candidates.[1] Its rigid, puckered structure can lead to a more defined conformation of the molecule, which can be advantageous for binding to a specific protein target.[5] This pre-organization can reduce the entropic penalty of binding, potentially leading to higher affinity.

The three-dimensional nature of the cyclobutane ring allows it to act as a non-planar scaffold, a desirable feature for moving away from the "flat" structures often associated with poor solubility and high metabolic turnover.[6] It can also serve as a bioisosteric replacement for other chemical groups, a concept that will be explored in more detail in a later section.

The Impact of Fluorination

The introduction of a fluorine atom, the most electronegative element, at a strategic position can have a profound impact on a molecule's properties. In the context of this compound, the fluorine atom is expected to influence several key parameters, as summarized in the table below.

| Property | Anticipated Effect of Fluorination | Rationale |

| Acidity (pKa) | Potential lowering of the pKa of nearby acidic protons. | The strong electron-withdrawing inductive effect of fluorine can stabilize a conjugate base, thereby increasing acidity.[2][3] |

| Lipophilicity (LogP) | Can either increase or decrease lipophilicity depending on the molecular context. | While a single fluorine atom can increase lipophilicity, the overall effect is complex and depends on the molecule's conformation and the surrounding chemical environment.[4] |

| Metabolic Stability | Likely to enhance metabolic stability. | The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Fluorination at a potential site of metabolism can block oxidative pathways.[5] |

| Binding Affinity | May increase binding affinity to a target protein. | Fluorine can participate in favorable interactions with protein residues, including hydrogen bonds and dipole-dipole interactions. It can also modulate the conformation of the molecule to better fit a binding pocket. |

The Ethoxyethyl Side Chain: A Modulator of Solubility and Interactions

The 1-(2-ethoxyethyl) substituent introduces both flexibility and polar character to the molecule. The ether oxygen can act as a hydrogen bond acceptor, potentially forming key interactions with a biological target or improving the molecule's solubility in aqueous environments. The ethyl group provides a small lipophilic component, and the overall flexibility of the chain allows it to adopt various conformations to fit within a binding site.

Potential Mechanisms of Action: A Theoretical Framework

Given the absence of specific biological data, the mechanism of action of this compound can be postulated based on the established roles of its constituent parts in medicinal chemistry.

Bioisosterism: A Key Strategy in Drug Design

One of the most powerful applications of the cyclobutane motif is its use as a bioisostere for other chemical groups.[5][7][8][9] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 1,1-disubstituted cyclobutane core in the target molecule could be designed as a bioisosteric replacement for a gem-dimethyl group or a carbonyl group.

Diagram: Bioisosteric Replacement

Caption: Potential bioisosteric roles of the 1,1-disubstituted cyclobutane core.

This strategy is often employed to improve a compound's metabolic stability, modulate its lipophilicity, or to provide a more rigid scaffold to lock in a bioactive conformation.[5] Therefore, it is plausible that this compound was designed to mimic the binding mode of a known ligand while offering an improved pharmacokinetic profile.

Conformational Restriction and Target Engagement

The rigid cyclobutane ring can serve to orient the ethoxyethyl side chain and the fluorine atom in a specific three-dimensional arrangement. This conformational constraint can be crucial for high-affinity binding to a biological target. The puckered nature of the cyclobutane ring allows for axial and equatorial positioning of substituents, which can be fine-tuned to maximize interactions within a protein's binding pocket.

Diagram: Conformational Restriction

Caption: The principle of conformational restriction for enhancing binding affinity.

Postulated Experimental Characterization

To elucidate the actual mechanism of action and pharmacological profile of this compound, a series of in vitro and in vivo experiments would be necessary. The following outlines a potential workflow for the initial characterization of this compound.

Diagram: Experimental Workflow for Characterization

Caption: A potential experimental workflow for characterizing a novel chemical entity.

Physicochemical Properties

-

pKa Determination: Potentiometric titration would be employed to determine the acid dissociation constant of any ionizable groups.

-

LogP/D Determination: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at a physiological pH would be measured using methods such as the shake-flask method or reverse-phase high-performance liquid chromatography (HPLC).

In Vitro ADME Profiling

-

Metabolic Stability: The compound would be incubated with liver microsomes or hepatocytes, and the rate of its disappearance would be monitored over time by LC-MS/MS to determine its intrinsic clearance.

-

Cell Permeability: Assays such as the Caco-2 permeability assay would be used to predict intestinal absorption and oral bioavailability.

Target Identification and Mechanism of Action Elucidation

-

Broad Target Screening: The compound would be screened against a large panel of known biological targets (e.g., kinases, G-protein coupled receptors, ion channels) to identify potential protein interactions.

-

Biochemical and Cellular Assays: Once a primary target is identified, a series of biochemical and cell-based assays would be conducted to confirm the interaction, determine the potency (IC50/EC50), and elucidate the specific mechanism of action (e.g., competitive vs. non-competitive inhibition, agonist vs. antagonist activity).

Conclusion

While the specific biological activity of this compound remains to be experimentally determined, a thorough analysis of its chemical structure provides a strong foundation for predicting its potential pharmacological properties. The strategic combination of a fluorinated cyclobutane core and an ethoxyethyl side chain suggests a molecule designed with metabolic stability, conformational rigidity, and specific target interactions in mind. Its mechanism of action is likely rooted in its ability to act as a bioisostere for other chemical motifs or to present its functional groups in a well-defined three-dimensional orientation for optimal target engagement. Further experimental investigation is required to unlock the full therapeutic potential of this intriguing molecule.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arizona-ua.primo.exlibrisgroup.com [arizona-ua.primo.exlibrisgroup.com]

- 7. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Solubility of 1-(2-ethoxyethyl)-1-fluorocyclobutane in Organic Solvents: A Technical Guide

Disclaimer: As of the latest literature review, specific quantitative solubility data for 1-(2-ethoxyethyl)-1-fluorocyclobutane in various organic solvents is not publicly available. This guide provides a comprehensive overview of the principles and standardized experimental protocols that researchers and drug development professionals can employ to determine the solubility of this compound and other novel chemical entities.

Executive Summary

Solubility is a critical physicochemical property in the fields of chemical research and drug development, profoundly influencing a compound's behavior in various applications, from reaction kinetics to bioavailability. This technical guide outlines the established methodologies for determining the solubility of novel compounds like this compound in organic solvents. It details both thermodynamic and kinetic solubility assays, providing standardized experimental protocols for each. Furthermore, this document presents a logical workflow for solubility screening, designed to guide researchers in obtaining reliable and reproducible data.

Introduction to Solubility Measurement

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. In drug discovery and development, solubility is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and low bioavailability.

Two primary types of solubility measurements are relevant in a research context:

-

Thermodynamic Solubility: This is the equilibrium solubility, representing the true solubility of a compound when the dissolved and undissolved states are in equilibrium. It is a critical parameter for formulation development and understanding in vivo behavior. The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions, often determined by precipitating the compound from a stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous or organic solvent. Kinetic solubility is widely used in early drug discovery for high-throughput screening of compound libraries.

Quantitative Solubility Data Presentation

While specific data for this compound is unavailable, researchers generating this data should structure it in a clear, tabular format for easy comparison. The following table template is recommended for recording experimental results.

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) | Observations |

| e.g., Ethanol | 25 | Shake-Flask | |||

| e.g., Acetone | 25 | Shake-Flask | |||

| e.g., Dichloromethane | 25 | Shake-Flask | |||

| e.g., Toluene | 25 | Shake-Flask | |||

| e.g., Hexane | 25 | Shake-Flask | |||

| e.g., Acetonitrile | 25 | Shake-Flask | |||

| e.g., DMSO | 25 | Shake-Flask | |||

| e.g., Phosphate Buffer (pH 7.4) | 25 | Kinetic |

Experimental Protocols

The following sections detail the standardized procedures for determining the thermodynamic and kinetic solubility of a compound such as this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[1]

4.1.1 Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Analytical balance

-

Volumetric flasks and pipettes

4.1.2 Procedure

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[2]

-

After the equilibration period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To separate the dissolved compound from the undissolved solid, either centrifuge the sample and collect the supernatant or filter the solution through a syringe filter.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS method.

-

Calculate the original solubility in mg/mL or µM based on the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is often measured in a high-throughput format during early drug discovery.[3][4] This method typically involves precipitating the compound from a DMSO stock solution.

4.2.1 Materials and Equipment

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Selected organic or aqueous buffer solutions

-

96-well microplates

-

Automated liquid handler or multichannel pipette

-

Plate shaker

-

Plate reader (e.g., nephelometer or UV-Vis spectrophotometer) or HPLC system

4.2.2 Procedure

-

Prepare a stock solution of this compound in DMSO.[3]

-

Dispense the test solvents into the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the solvent-containing wells. The final concentration of DMSO should be kept low (typically ≤1-2%) to minimize its effect on solubility.[2]

-

Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.[5]

-

Measure the amount of precipitated compound. This can be done directly by detecting light scattering using a nephelometer or by measuring the concentration of the dissolved compound after removing the precipitate.[3][5]

-

For concentration measurement, the plate is typically filtered or centrifuged to separate the solid. The concentration in the supernatant is then determined using a UV-Vis plate reader or by HPLC.[5]

Analytical Method for Concentration Determination

A robust analytical method is essential for accurately quantifying the dissolved compound. HPLC with UV detection is a common and reliable technique.[6][7]

5.0.1 HPLC-UV Method Development

-

Column: A C18 reversed-phase column is often suitable for organic compounds.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water with an appropriate modifier (e.g., 0.1% formic acid) is typically used.

-

Detection: The UV detection wavelength should be set to the absorbance maximum of this compound.

-

Calibration: A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

Workflow for Solubility Assessment

A systematic approach is crucial for efficient and reliable solubility screening. The following diagram illustrates a general workflow for determining the solubility of a novel compound.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. enamine.net [enamine.net]

- 6. pharmaguru.co [pharmaguru.co]

- 7. improvedpharma.com [improvedpharma.com]

A Theoretical and Computational Investigation of 1-(2-ethoxyethyl)-1-fluorocyclobutane: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a comprehensive theoretical and computational framework for the study of 1-(2-ethoxyethyl)-1-fluorocyclobutane, a novel fluorinated cyclobutane derivative with potential applications in medicinal chemistry. Due to the limited availability of published experimental data on this specific molecule, this whitepaper outlines a robust, hypothetically-driven approach for its synthesis, conformational analysis, and the characterization of its electronic properties. The methodologies presented herein are based on established principles of organic synthesis and computational chemistry, providing a roadmap for researchers interested in exploring the therapeutic potential of this and related compounds. All presented data is illustrative and intended to exemplify the outcomes of the proposed studies.

Introduction

Fluorinated organic molecules are of significant interest in drug discovery due to the unique properties conferred by the fluorine atom, including increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The cyclobutane scaffold, a four-membered carbocycle, offers a rigid and three-dimensional structural motif that can be exploited to orient substituents in well-defined spatial arrangements. The combination of a fluorine atom and a cyclobutane ring in this compound presents an intriguing candidate for further investigation. This whitepaper details a proposed workflow for the theoretical and computational characterization of this molecule, from its synthesis to its in-silico analysis.

Proposed Synthesis Pathway

A plausible synthetic route to this compound is proposed to proceed via a multi-step sequence starting from commercially available cyclobutanone. The proposed workflow is illustrated below.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclobutanone (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

2-bromoethyl ethyl ether (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Diethylaminosulfur trifluoride (DAST) (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

Step 1: Synthesis of 1-(2-ethoxyethyl)cyclobutanol

-

A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with magnesium turnings (1.2 eq) and anhydrous THF.

-

A solution of 2-bromoethyl ethyl ether (1.1 eq) in anhydrous THF is added dropwise to the magnesium suspension to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux.

-

After the magnesium has been consumed, the reaction is cooled to 0 °C.

-

A solution of cyclobutanone (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield 1-(2-ethoxyethyl)cyclobutanol.

Step 2: Synthesis of this compound

-

To a solution of 1-(2-ethoxyethyl)cyclobutanol (1.0 eq) in anhydrous DCM at -78 °C is added DAST (1.5 eq) dropwise under an inert atmosphere.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the final product, this compound.

Theoretical and Computational Analysis

A thorough computational analysis is proposed to elucidate the conformational preferences and electronic properties of this compound.

Figure 2: Proposed computational workflow for the analysis of this compound.

Conformational Analysis

The conformational landscape of the flexible ethoxyethyl side chain and the puckering of the cyclobutane ring are critical to understanding the molecule's overall shape and potential interactions with biological targets.

Methodology: A conformational search would be performed using a molecular mechanics force field (e.g., MMFF94). The resulting low-energy conformers would then be subjected to geometry optimization and frequency calculations at a higher level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set.

Illustrative Data:

Table 1: Calculated Relative Energies of a Subset of Plausible Conformers

| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) | Dihedral Angle (°)\n(F-C1-C-C) |

| Conf-1 | 0.00 | 65.2 | -178.5 |

| Conf-2 | 0.85 | 20.1 | 62.3 |

| Conf-3 | 1.20 | 10.5 | -60.8 |

| Conf-4 | 2.50 | 4.2 | 175.4 |

Note: Data is illustrative and generated for demonstration purposes.

Electronic Properties

The electronic properties, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface, provide insights into the molecule's reactivity and intermolecular interactions.

Methodology: Following geometry optimization, single-point energy calculations would be performed to determine the HOMO and LUMO energies and to generate the electrostatic potential map.

Illustrative Data:

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 2.1 D |

Note: Data is illustrative and generated for demonstration purposes.

Predicted Spectroscopic Data

Computational methods can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the characterization of the synthesized compound.

Methodology: NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G* level of theory. IR frequencies would be obtained from the frequency calculation performed after geometry optimization.

Illustrative Data:

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CF) | 95.4 |

| C (ethoxyethyl) | 70.1 |

| CH₂ (cyclobutane) | 32.5 |

| CH₂ (ethoxyethyl) | 65.8 |

| CH₃ (ethoxyethyl) | 15.2 |

Note: Data is illustrative and generated for demonstration purposes.

Conclusion

This whitepaper presents a comprehensive theoretical and computational guide for the study of this compound. The proposed synthetic route and in-silico analysis workflow provide a solid foundation for future experimental and computational investigations. The illustrative data presented in the tables serves as a template for the types of results that can be expected from such studies. This methodological framework is intended to accelerate research into this and other novel fluorinated cyclobutane derivatives, ultimately contributing to the development of new therapeutic agents.

Methodological & Application

Application Notes: The Strategic Use of Fluorinated Cyclobutane Building Blocks in Synthesis

The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Fluorinated cyclobutane derivatives, in particular, have emerged as valuable building blocks in drug discovery, offering a unique combination of a three-dimensional sp³-rich core with the beneficial effects of fluorination.[1][3] While information on the specific building block 1-(2-ethoxyethyl)-1-fluorocyclobutane is not currently available in the cited literature, the principles and applications of analogous fluorinated cyclobutanes provide a strong rationale for its potential utility.

The cyclobutane motif itself introduces conformational rigidity, which can be advantageous for locking in a bioactive conformation and improving binding affinity to biological targets.[3] The incorporation of a fluorine atom or a fluoroalkyl group can further modulate properties such as:

-

Lipophilicity: Fluorination can either increase or decrease lipophilicity (logP), depending on the specific substitution pattern. For instance, cis-1,2-disubstituted cyclobutanes have been shown to have significantly lower lipophilicity compared to their trans-isomers.[4][5][6] This modulation is critical for optimizing solubility, membrane permeability, and overall ADME (absorption, distribution, metabolism, and excretion) profiles.

-

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic and basic functional groups. This can be used to fine-tune the ionization state of a molecule at physiological pH, impacting its target engagement and pharmacokinetic properties.[1][7]

-

Metabolic Stability: The C-F bond is exceptionally strong, and the introduction of fluorine at or near a potential site of metabolism can block oxidative degradation by cytochrome P450 enzymes, thereby increasing the half-life of a drug.[2]

-

Conformation and Binding: The substitution of hydrogen with fluorine can lead to subtle changes in molecular conformation and electronic distribution, which can result in improved binding interactions with the target protein.

Fluorinated cyclobutane building blocks, such as fluorocyclobutanecarboxylic acids and fluorocyclobutylamines, serve as versatile intermediates for the synthesis of a wide range of more complex molecules.[1][8][9] These building blocks can be incorporated into lead compounds to explore the chemical space around a core scaffold and to systematically investigate the impact of fluorination on biological activity.

Physicochemical Properties of Fluorinated Cyclobutane Building Blocks

The following table summarizes the experimentally determined physicochemical properties of representative fluorinated cyclobutane building blocks, highlighting the influence of fluorine substitution on pKa and logP.

| Compound | Structure | pKa | logD (pH 7.4) |

| 1-(Fluoromethyl)cyclobutanecarboxylic acid | 4.1 | ||

| 1-(Difluoromethyl)cyclobutanecarboxylic acid | 3.4 | ||

| 1-(Trifluoromethyl)cyclobutanecarboxylic acid | 2.7 | ||

| 1-(Fluoromethyl)cyclobutanamine | 9.0 | ||

| 1-(Difluoromethyl)cyclobutanamine | 7.3 | ||

| 1-(Trifluoromethyl)cyclobutanamine | 5.6 | ||

| cis-2-(Trifluoromethyl)cyclobutanecarboxylic acid | 0.8 | ||

| trans-2-(Trifluoromethyl)cyclobutanecarboxylic acid | 1.3 |

Data synthesized from multiple sources.[1][10][11]

Experimental Protocols

Protocol 1: Synthesis of 1-(Fluoromethyl)cyclobutanecarboxylic Acid

This protocol describes a representative multi-step synthesis of a fluorinated cyclobutane building block, 1-(fluoromethyl)cyclobutanecarboxylic acid, starting from ethyl cyclobutanecarboxylate.[1]

Step 1: Synthesis of Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate

-

To a solution of ethyl cyclobutanecarboxylate in an appropriate solvent, add a suitable base (e.g., lithium diisopropylamide) at low temperature (-78 °C).

-

Slowly add a source of formaldehyde (e.g., paraformaldehyde).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 1-(hydroxymethyl)cyclobutanecarboxylate.

Step 2: Mesylation of Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate

-

Dissolve the product from Step 1 in dichloromethane.

-

Add triethylamine and cool the solution to 0 °C.

-

Slowly add methanesulfonyl chloride.

-

Stir the reaction at 0 °C for the specified time.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the mesylated intermediate.

Step 3: Nucleophilic Fluorination

-

Dissolve the mesylated intermediate in toluene.

-

Add tetramethylammonium fluoride (TMAF).

-

Reflux the mixture until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture and filter to remove any solids.

-

Concentrate the filtrate under reduced pressure.

Step 4: Hydrolysis to 1-(Fluoromethyl)cyclobutanecarboxylic Acid

-

Dissolve the crude product from Step 3 in a mixture of ethanol and water.

-

Add a base such as sodium hydroxide.

-

Heat the mixture at reflux until the hydrolysis is complete.

-

Cool the reaction mixture and acidify with hydrochloric acid.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-(fluoromethyl)cyclobutanecarboxylic acid.[1]

Protocol 2: General Procedure for Deoxofluorination of a Cyclobutanone Derivative

This protocol outlines a general method for the synthesis of a fluorocyclobutane derivative from a cyclobutanone precursor using a deoxofluorinating agent.

-

To a solution of the cyclobutanone derivative in a dry, inert solvent such as dichloromethane, add a deoxofluorinating agent (e.g., diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)) at low temperature (-78 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly warm the reaction mixture to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluorocyclobutane derivative.

Visualizations

Caption: General synthetic strategies for accessing fluorinated cyclobutane building blocks.

Caption: A typical experimental workflow for a nucleophilic fluorination reaction.

References

- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Physicochemical Properties of Functionalized cis‑2-((Fluoro)alkyl)cyclobutanes - Enamine [enamine.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for 1-(2-ethoxyethyl)-1-fluorocyclobutane in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

While direct experimental data on the specific applications of 1-(2-ethoxyethyl)-1-fluorocyclobutane in medicinal chemistry is not extensively documented in publicly available literature, its structural motifs—a fluorinated cyclobutane core and an ethoxyethyl side chain—are of significant interest in modern drug discovery. This document extrapolates from the known roles of these individual components to provide hypothetical application notes and protocols for its use as a novel building block in the design of new therapeutic agents.